

A Spectroscopic Guide to Diisooctyl Isophthalate: Characterization and Analysis

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Compound of Interest

Compound Name: *Diisooctyl isophthalate*

CAS No.: 71850-11-8

Cat. No.: B167173

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Introduction

Diisooctyl isophthalate (DOIP) is a high-molecular-weight branched-chain phthalate ester. As a key plasticizer, its role is to enhance the flexibility and durability of polymeric materials. The precise chemical structure and purity of DOIP are critical to its function and for regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **diisooctyl isophthalate**. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of the spectroscopic signature of this compound.

The structural elucidation of **diisooctyl isophthalate** is paramount for quality control and research applications. Each spectroscopic technique offers a unique window into the molecule's architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the overall structure.

Molecular Structure of Diisooctyl Isophthalate

Diisooctyl isophthalate consists of a central isophthalate (1,3-benzenedicarboxylate) core to which two isooctyl (6-methylheptyl) chains are attached via ester linkages. The isooctyl group is a branched eight-carbon alkyl chain.

Diagram: Molecular Structure of **Diisooctyl Isophthalate**

Caption: Chemical structure of **Diisooctyl Isophthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A solution of **diisooctyl isophthalate** is prepared by dissolving approximately 10-20 mg of the substance in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Instrumentation:** The NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- **Data Acquisition:** Standard pulse sequences are used for both ^1H and ^{13}C NMR. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^1H NMR Spectral Data

The ^1H NMR spectrum of **diisooctyl isophthalate** is characterized by signals corresponding to the aromatic protons of the isophthalate ring and the aliphatic protons of the two isooctyl chains.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.03	d	2H	Aromatic protons
7.72	d	1H	Aromatic proton
4.66	d	4H	-O-CH ₂ -
1.89	m	2H	-CH-
1.19 - 1.55	m	20H	-CH ₂ -
0.88 - 0.99	t	12H	-CH ₃

d: doublet, t: triplet, m: multiplet

The downfield signals at 8.03 and 7.72 ppm are characteristic of the aromatic protons on the isophthalate ring. The signal at 4.66 ppm corresponds to the methylene protons adjacent to the ester oxygen. The complex multiplets in the upfield region (1.19-1.89 ppm) arise from the overlapping signals of the methylene and methine protons of the isooctyl chains. The terminal methyl groups of the isooctyl chains give rise to the triplet signals around 0.88-0.99 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
167.8	C=O (ester carbonyl)
132.9	Quaternary aromatic carbon
132.8	Aromatic CH
132.7	Aromatic CH
132.4	Quaternary aromatic carbon
128.0	Aromatic CH
67.6	Quaternary carbon
66.9	-O-CH ₂ -
39.6	-CH-
30.8	-CH ₂ -
29.3	-CH ₂ -
23.7	-CH ₂ -
23.0	-CH ₂ -
14.1	-CH ₃
11.6	-CH ₃

The carbonyl carbons of the ester groups are observed at the lowest field (167.8 ppm). The aromatic carbons resonate in the 128.0-132.9 ppm region. The aliphatic carbons of the isooctyl chains appear in the upfield region of the spectrum, with the carbon attached to the oxygen (-O-CH₂-) appearing at 66.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small amount of liquid **diisooctyl isophthalate** is placed between two potassium bromide (KBr) plates to form a thin film.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample holder is first recorded, followed by the spectrum of the sample.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data

The IR spectrum of **diisooctyl isophthalate** shows characteristic absorption bands for the ester functional group and the aromatic ring.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretching (aliphatic)
~2870	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (ester)
~1600, ~1460	Medium	C=C stretching (aromatic)
~1280	Strong	C-O stretching (ester)
~1120	Strong	C-O stretching (ester)

The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group. The C-H stretching vibrations of the aliphatic isooctyl chains are observed around 2870-2960 cm⁻¹. The absorptions in the 1460-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. The strong bands at approximately 1280 cm⁻¹ and 1120 cm⁻¹ are due to the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like **diisooctyl isophthalate**.
- **Ionization:** The molecules are ionized, commonly using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Mass Spectral Data

The mass spectrum of **diisooctyl isophthalate** shows a molecular ion peak (M^+) and several characteristic fragment ions.^[2]

m/z	Interpretation
390	Molecular ion $[M]^+$
279	$[M - C_8H_{17}]^+$
167	$[C_8H_5O_3]^+$
149	$[C_8H_5O_2]^+$

The molecular ion peak at m/z 390 corresponds to the molecular weight of **diisooctyl isophthalate** ($C_{24}H_{38}O_4$). A common fragmentation pathway for phthalates is the loss of one of the alkyl chains, leading to the fragment at m/z 279. The base peak in the spectrum is often observed at m/z 149, which corresponds to the protonated phthalic anhydride fragment. The ion at m/z 167 is also a characteristic fragment.

Diagram: Key Fragmentation Pathways of **Diisooctyl Isophthalate** in Mass Spectrometry



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Caption: Simplified fragmentation of **Diisooctyl Isophthalate**.

Conclusion

The comprehensive analysis of **diisooctyl isophthalate** using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, particularly the ester linkages, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. Together, these techniques form a robust analytical workflow for the identification and quality assessment of **diisooctyl isophthalate** in research and industrial settings.

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